![molecular formula C7H12N4O2 B12573054 N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide CAS No. 185034-64-4](/img/structure/B12573054.png)

N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

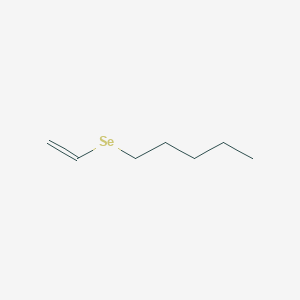

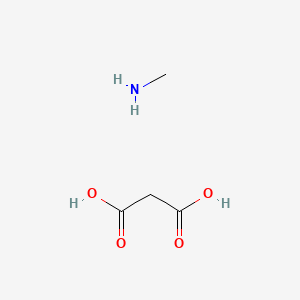

N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

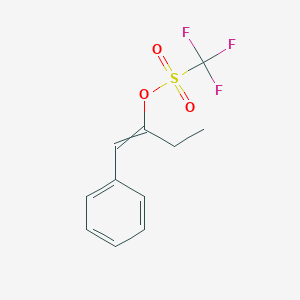

The synthesis of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction is typically carried out at room temperature with vigorous stirring for several hours. The product is then isolated and purified through recrystallization.

Chemical Reactions Analysis

N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Sonogashira cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include palladium catalysts, copper iodide, and bases such as triethylamine.

Scientific Research Applications

N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide has several scientific research applications. In chemistry, it is used as a synthon in the synthesis of various heterocyclic compounds . In medicine, it is being explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent . Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

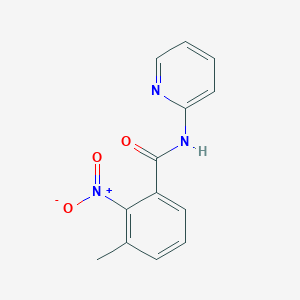

The mechanism of action of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be compared with other similar compounds, such as N,N’-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) . Both compounds contain nitramide groups, but they differ in their structural features and reactivity. BTMNA, for example, is known for its high crystal density and insensitivity to impact and friction, making it suitable for use as an insensitive explosive . In contrast, this compound is more commonly used in pharmaceutical and agrochemical applications due to its biological activity.

Similar Compounds

Properties

CAS No. |

185034-64-4 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

N-(5-methyl-1-prop-1-enyl-4,5-dihydroimidazol-2-yl)nitramide |

InChI |

InChI=1S/C7H12N4O2/c1-3-4-10-6(2)5-8-7(10)9-11(12)13/h3-4,6H,5H2,1-2H3,(H,8,9) |

InChI Key |

VITFGJTZUNKMKD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN1C(CN=C1N[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)

![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)

![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)